REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].N(CCO)(CCO)CCO>O>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(CCBr)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
distill
|
Type
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ADDITION
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Details
|
Approximately 100 mg of hydroquinone was added to the distillate
|
Type
|
CUSTOM
|
Details
|
collected in order
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
EXTRACTION
|
Details
|
The distillate was extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water, 1N hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.193 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |